molecular formula C9H15ClN2 B1418699 4-((Dimethylamino)methyl)aniline hydrochloride CAS No. 1216997-49-7

4-((Dimethylamino)methyl)aniline hydrochloride

Cat. No. B1418699
M. Wt: 186.68 g/mol
InChI Key: RAIYJEGJVCUJGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “4-((Dimethylamino)methyl)aniline hydrochloride” is 214.73 . The SMILES string representation of the molecule is NC(C=C1)=CC=C1CN(CC)CC.Cl .


Physical And Chemical Properties Analysis

“4-((Dimethylamino)methyl)aniline hydrochloride” is a solid . The molecular weight is 214.73 . The SMILES string representation of the molecule is NC(C=C1)=CC=C1CN(CC)CC.Cl .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 4-((Dimethylamino)methyl)aniline hydrochloride is used in various chemical reactions and synthesis processes. For instance, it is involved in the reaction with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, leading to different products depending on the conditions of the reaction, showcasing its versatility in organic synthesis (Tripathi et al., 2017).

Environmental Applications

  • It plays a role in environmental science, particularly in wastewater treatment. For example, it is a primary component in wastewater from vanillin production plants and can be degraded by bio-electro reactors, demonstrating its significance in environmental remediation processes (Huang Wei, 2007).

Material Science

  • In the field of material science, 4-((Dimethylamino)methyl)aniline hydrochloride is used in the synthesis of hyperbranched polymers with nonlinear optical properties. This application highlights its importance in the development of new materials with specific optical characteristics (Zhang et al., 1997).

Organic Chemistry

  • It is significant in organic chemistry for the preparation of derivatives and compounds. For example, it is involved in the preparation of tetrylenes chelated by hybrid amido-amino ligands, indicating its utility in the synthesis of complex organic molecules (Vaňkátová et al., 2011).

Photochemistry

  • In photochemistry, it is used to study the photophysical properties of certain compounds. For instance, its derivatives have been studied to understand the photophysics of donor-acceptor substituted stilbenes, which is crucial for the development of photodynamic therapies and photochemical sensors (Lapouyade et al., 1992).

Safety And Hazards

The safety information available indicates that “4-((Dimethylamino)methyl)aniline hydrochloride” is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to avoid breathing dust, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[(dimethylamino)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-11(2)7-8-3-5-9(10)6-4-8;/h3-6H,7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYJEGJVCUJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Dimethylamino)methyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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